[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a compound with the molecular weight of 235.27 . The IUPAC name for this compound is [2-(2-pyridinylamino)-1,3-thiazol-4-yl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9N3O2S/c14-9(15)5-7-6-16-10(12-7)13-8-3-1-2-4-11-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a solid compound with a molecular weight of 235.27 .Scientific Research Applications
Antimycobacterial Activity
- Synthesis and Antimycobacterial Testing : Derivatives of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid, closely related to the query compound, have been synthesized and demonstrated notable in vitro activity against Mycobacterium tuberculosis strains (Mamolo et al., 2003).
Anticancer Properties
- Potential Anticancer Agents : Novel pyridine-thiazole hybrid molecules, including compounds structurally similar to the query, showed high antiproliferative activity against various cancer cell lines. These compounds were also found to potentially induce genetic instability in tumor cells (Ivasechko et al., 2022).
Luminescent Properties
- Highly Luminescent Compounds : Certain pyridylthiazoles, which are structurally related to the query compound, have been studied for their absorption and fluorescence characteristics. These compounds show potential utility in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts (Grummt et al., 2007).
DNA Interaction Studies
- DNA Binding Analysis : Specific thiazole derivatives, including a 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, have been shown to exhibit promising DNA-binding affinity, suggesting potential for further exploration in therapeutic applications (Kamat et al., 2019).
Glaucoma Treatment Research
- Ocular Hypotensive Agents : Compounds with a (pyridin-2-ylamino)acetic acid moiety have been identified as selective EP2 receptor agonists, showing efficacy in lowering intraocular pressure in ocular normotensive monkeys, presenting a promising avenue for glaucoma treatment (Iwamura et al., 2018).
Synthesis of Novel Compounds
- Development of Novel Compounds : The reactivity of 2-aminopyridine, closely related to the query compound, has been explored to synthesize new derivatives, demonstrating the versatility of pyridine derivatives in chemical synthesis (Asadi et al., 2021).
properties
IUPAC Name |
2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)5-7-6-16-10(12-7)13-8-3-1-2-4-11-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWCPKKXRFQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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